

## QBS10072S: A Novel LAT1-Targeted Bifunctional Therapeutic for Aggressive Cancers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

QBS10072S is an innovative, first-in-class, blood-brain barrier (BBB) penetrant chemotherapeutic agent designed to selectively target tumors overexpressing the L-type amino acid transporter 1 (LAT1).[1][2][3] LAT1 is highly expressed in a wide range of aggressive cancers, including glioblastoma (GBM) and triple-negative breast cancer (TNBC), while its expression in normal brain tissue is significantly lower.[1][4][5] This differential expression provides a therapeutic window for targeted drug delivery. QBS10072S is a bifunctional molecule that combines the structural features of a selective LAT1 substrate with a potent cytotoxic tertiary N-bis(2-chloroethyl)amine domain.[1][4][6] By mimicking an aromatic amino acid, QBS10072S is actively transported across the BBB and into cancer cells via LAT1.[2] Once inside the cell, the cytotoxic moiety induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated significant anti-tumor efficacy in various cancer models, including those resistant to standard-of-care therapies.[4][5] [7] QBS10072S is currently being investigated in Phase 2 clinical trials for the treatment of brain metastases of breast cancer and glioblastoma.[2][8]

## Introduction: The Role of LAT1 in Cancer

The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a transmembrane protein responsible for the transport of large neutral amino acids, such as leucine, isoleucine, and phenylalanine, which are essential for cell growth and proliferation.[9] Many aggressive



cancers exhibit a high metabolic rate and an increased demand for these essential amino acids. Consequently, LAT1 is frequently overexpressed in various malignancies, including glioblastoma, breast cancer, T-cell lymphomas, and others, and its high expression is often correlated with a poor prognosis.[2][6][10]

In normal brain tissue, LAT1 expression is primarily localized to the blood-brain barrier, where it facilitates the transport of essential amino acids into the brain.[1][4] However, its expression in healthy brain cells is significantly lower than in brain tumors.[1][4] This differential expression pattern makes LAT1 an attractive target for the development of cancer therapeutics that can selectively target tumor cells while minimizing toxicity to normal tissues.[1][4][11]

## **QBS10072S: Mechanism of Action**

**QBS10072S** is a novel chemical entity that leverages the overexpression of LAT1 on cancer cells for targeted drug delivery.[4] It is a bifunctional molecule composed of two key domains:

- A LAT1-Substrate Domain: This portion of the molecule mimics the structure of an aromatic β-amino acid, allowing it to be recognized and transported by LAT1.[6]
- A Cytotoxic Domain: This domain consists of a tertiary N-bis(2-chloroethyl)amine, a potent DNA alkylating agent.[1][4][6]

The proposed mechanism of action for **QBS10072S** is a multi-step process:

- Systemic Administration and BBB Penetration: Following intravenous administration,
   QBS10072S circulates in the bloodstream and utilizes LAT1 expressed on the BBB to actively transport into the brain.[1][8]
- Selective Tumor Cell Uptake: Once in the brain, QBS10072S is preferentially taken up by cancer cells that overexpress LAT1.[1][6]
- Induction of DNA Damage: Inside the tumor cell, the cytotoxic domain of QBS10072S binds to DNA, causing double-strand breaks.[2]
- Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[1]





Click to download full resolution via product page

QBS10072S Mechanism of Action



# Preclinical Data In Vitro Studies

- LAT1 Selectivity: Transport assays using isogenic LLC-PK1 cells expressing either LAT1 or LAT2 demonstrated that **QBS10072S** is 50-fold more selective for LAT1 (IC50 = 21  $\mu$ M) compared to LAT2 (IC50 = 1100  $\mu$ M).[5]
- Cell Viability: QBS10072S has shown potent cytotoxic effects in a dose-dependent manner against various cancer cell lines, including glioblastoma and aggressive T-cell lymphomas.[4]
   [6] In LAT1-expressing cells, QBS10072S was 5.5 times more potent at suppressing cell viability compared to cells with low LAT1 expression.[5]
- MGMT-Independent Activity: Unlike the standard-of-care chemotherapy for GBM, temozolomide (TMZ), the cytotoxicity of QBS10072S is independent of the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[4][5] This suggests that QBS10072S may be effective in treating TMZ-resistant tumors.[4][5]

| Cell<br>Line/Model | Assay           | Endpoint | Result  | Reference |
|--------------------|-----------------|----------|---------|-----------|
| LLC-PK1-LAT1       | Transport Assay | IC50     | 21 μΜ   | [5]       |
| LLC-PK1-LAT2       | Transport Assay | IC50     | 1100 μΜ | [5]       |
| LAT1-high cells    | Cell Viability  | EC50     | 1.0 μΜ  | [5]       |
| LAT1-low cells     | Cell Viability  | EC50     | 5.5 μΜ  | [5]       |

## In Vivo Studies

- Glioblastoma Models: In orthotopic glioblastoma xenograft models, treatment with
   QBS10072S significantly delayed tumor growth and prolonged the survival of the animals
   compared to vehicle-treated controls.[4][5] A study using the U251 orthotopic model showed
   a 95% tumor growth inhibition with QBS10072S treatment.[5] The median survival time
   increased from 37 days in the vehicle group to 70 days in the QBS10072S-treated group.[5]
- Triple-Negative Breast Cancer Brain Metastasis: In a mouse model of TNBC brain metastasis, QBS10072S was well-tolerated, delayed tumor growth, and reduced



leptomeningeal dissemination, leading to a significant extension of survival.[7]

 T-Cell Lymphoma Models: In vivo studies in T-cell lymphoma cell lines also demonstrated the anti-tumor effects of QBS10072S.[6]

| Cancer Model                   | Dosing Regimen                          | Key Findings                                                                            | Reference |
|--------------------------------|-----------------------------------------|-----------------------------------------------------------------------------------------|-----------|
| U251 Glioblastoma<br>Xenograft | 10 mg/kg IV, once a<br>week for 6 weeks | 95% tumor growth inhibition; Median survival increased from 37 to 70 days               | [5]       |
| TNBC Brain<br>Metastasis       | 8 mg/kg IV, once a<br>week for 9 weeks  | Significant reduction in intracranial tumor growth; Increased overall survival          | [7]       |
| TNBC Brain<br>Metastasis       | 8 mg/kg IP, twice a<br>week for 9 weeks | Significant reduction<br>in intracranial tumor<br>growth; Increased<br>overall survival | [7]       |

## **Clinical Development**

**QBS10072S** has progressed to clinical trials. A Phase 1 dose-escalation study in patients with metastatic cancer was initiated to evaluate the safety and tolerability of **QBS10072S**.[3][12] Currently, **QBS10072S** is being evaluated in two Phase 2 clinical trials:

- Brain Metastases of Breast Cancer: A Phase 2 study is evaluating the efficacy of QBS10072S in treating brain metastases of breast cancers.[2]
- Glioblastoma: The INSIGhT study, a Phase 2 trial, is investigating QBS10072S as a potential treatment for glioblastoma.[2]

# Experimental Protocols In Vitro Cell Viability Assay





Click to download full resolution via product page

#### Cell Viability Assay Workflow

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Drug Treatment: Cells are treated with a serial dilution of **QBS10072S** or a vehicle control.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Viability Assessment: Cell viability is assessed using a commercially available assay, such as the WST-1 or CellTiter-Glo assay, following the manufacturer's instructions.[4]



 Data Analysis: The absorbance or luminescence is measured using a plate reader, and the data is analyzed to determine the half-maximal inhibitory concentration (IC50) or halfmaximal effective concentration (EC50).

## **Orthotopic Glioblastoma Xenograft Model**



Click to download full resolution via product page

#### Orthotopic Xenograft Model Workflow

 Cell Implantation: Luciferase-expressing glioblastoma cells are stereotactically implanted into the brains of immunodeficient mice.



- Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging.
- Randomization and Treatment: Once tumors are established, mice are randomized into
  treatment and control groups. QBS10072S or a vehicle control is administered according to
  the specified dosing regimen (e.g., intravenously or intraperitoneally).[5][7]
- Efficacy Evaluation: Tumor size and overall survival are monitored throughout the study.[4][5]
- Data Analysis: Tumor growth inhibition is calculated, and survival curves are generated and statistically analyzed.

### Conclusion

**QBS10072S** represents a promising new therapeutic strategy for the treatment of aggressive and difficult-to-treat cancers that overexpress LAT1. Its ability to cross the blood-brain barrier and selectively target cancer cells, including those resistant to current therapies, addresses a significant unmet medical need. The ongoing Phase 2 clinical trials will provide further insights into the clinical potential of this novel LAT1-targeted therapeutic.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. Quadriga BioSciences Announces Dosing of First Subject in Phase 2 Study Evaluating QBS72S For Brain Metastases of Breast Cancer - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Blood-Brain Barrier-Permeable Chemotherapeutic Agent for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]







- 6. Successful anti-tumor effects with two novel bifunctional chemotherapeutic compounds that combine a LAT1 substrate with cytotoxic moieties in aggressive T-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Facebook [cancer.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel therapeutic approaches targeting L-type amino acid transporters for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of LAT1-Selective Nuclear Medicine Therapeutics Using Astatine-211 PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisionmedicineonline.com [precisionmedicineonline.com]
- To cite this document: BenchChem. [QBS10072S: A Novel LAT1-Targeted Bifunctional Therapeutic for Aggressive Cancers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571084#qbs10072s-as-a-lat1-targeted-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com